(4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid
Overview
Description
“(4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid” is a boronic acid derivative with the CAS Number: 913835-55-9 . It has a molecular weight of 349.22 and its IUPAC name is 4-{[ethyl(4-methoxybenzyl)amino]sulfonyl}phenylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H20BNO5S/c1-3-18(12-13-4-8-15(23-2)9-5-13)24(21,22)16-10-6-14(7-11-16)17(19)20/h4-11,19-20H,3,12H2,1-2H3 . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.32g/cm3 . The boiling point is 552.7ºC at 760 mmHg , and the melting point is between 98-102ºC .
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Synthesis of Carba-analogues : The compound has been explored in the synthesis of carba-analogues of antimitotic myoseverin through regioselective cross-coupling reactions, indicating its utility in creating biologically active molecules (Hocek, Votruba, & Dvořáková, 2003).
Organic Phosphonic Acids : Research into {4-[(N-substituted amino)(diethoxyphosphoryl)methyl]phenyl}boronic acids highlights their significance in medicine, agriculture, and industrial chemistry due to their multifunctional nature, offering new opportunities for application (Zhang et al., 2017).
Boron-Containing Sulfonamides for Neutron Capture Therapy : The development of boron-containing carbonic anhydrase inhibitors, including sulfonamides, sulfamides, and sulfamates, targets hypoxic tumors for boron neutron capture therapy (BNCT), demonstrating the therapeutic potential of boron-containing compounds (Winum et al., 2005).
Material Science and Catalysis
Boronic Acid Catalysis : The utility of boronic acids, including derivatives like (4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid, extends to catalysis where they enable electrophilic and nucleophilic activation in organic reactions, showcasing their versatility beyond synthetic intermediates (Hall, 2019).
Block Copolymers for Glucose Sensing : The synthesis of diblock copolymers using boronic acid derivatives illustrates their application in creating micelles with glucose sensing properties, reflecting the compound's relevance in developing responsive materials for biomedical applications (Saleem et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315-H319-H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Boronic Acids
Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an R group). They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological molecules, making them useful in the field of bioconjugation .
Sulfamoyl Compounds
Sulfamoyl compounds contain a sulfonamide group, which is known for its antibacterial properties. Many sulfonamide antibiotics work by inhibiting the enzyme dihydropteroate synthase, thereby preventing the synthesis of folic acid, which is essential for bacterial growth .
Phenyl Group
The phenyl group is a common structural component in many organic compounds. It is known to contribute to the lipophilicity of compounds, which can affect their pharmacokinetic properties, such as absorption and distribution .
Methoxy Group
The methoxy group can affect the potency, selectivity, and metabolic stability of a compound. It is often used in drug design as a blocking group to protect or modify certain functional groups .
properties
IUPAC Name |
[4-[ethyl-[(4-methoxyphenyl)methyl]sulfamoyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO5S/c1-3-18(12-13-4-8-15(23-2)9-5-13)24(21,22)16-10-6-14(7-11-16)17(19)20/h4-11,19-20H,3,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJYSSQVBYJDIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N(CC)CC2=CC=C(C=C2)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657179 | |
Record name | (4-{Ethyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid | |
CAS RN |
913835-55-9 | |
Record name | (4-{Ethyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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